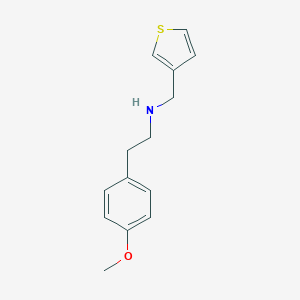
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine, also known as 4-MeO-αT, is a psychoactive drug that belongs to the family of tryptamines. It is a derivative of α-methyltryptamine (αMT) and has been found to exhibit potent psychedelic effects. The compound has been the subject of scientific research due to its potential therapeutic applications in the treatment of mental health disorders.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine can be achieved through a multi-step process involving the use of various reagents and catalysts.
Starting Materials
4-methoxybenzaldehyde, thiophene-3-carbaldehyde, ammonium acetate, ethylamine, hydrogen gas, palladium on carbon catalyst, acetic acid, ethanol
Reaction
Condensation reaction between 4-methoxybenzaldehyde and thiophene-3-carbaldehyde using ammonium acetate as a catalyst to form 2-(4-methoxyphenyl)-3-(thiophen-3-yl)acrylaldehyde.
Reduction of 2-(4-methoxyphenyl)-3-(thiophen-3-yl)acrylaldehyde with hydrogen gas and palladium on carbon catalyst to form 2-(4-methoxyphenyl)-3-(thiophen-3-yl)propan-1-ol.
Reaction of 2-(4-methoxyphenyl)-3-(thiophen-3-yl)propan-1-ol with ethylamine in the presence of acetic acid as a catalyst to form 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine.
Purification of the final product using ethanol as a solvent and recrystallization.
Wirkmechanismus
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT is not fully understood. However, it is believed to act primarily as a serotonin receptor agonist. Specifically, it has been found to bind to the 5-HT2A and 5-HT2C receptors, which are known to be involved in the regulation of mood, cognition, and perception.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT are similar to those of other tryptamines. The compound has been found to induce alterations in perception, mood, and thought processes. It has also been found to increase heart rate and blood pressure, dilate pupils, and cause changes in body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT in lab experiments is its potency, which allows for the use of smaller doses and reduces the risk of toxicity. However, one limitation is the lack of research on its long-term effects and potential toxicity. Additionally, due to its psychoactive effects, caution must be taken when handling the compound to avoid accidental exposure.
Zukünftige Richtungen
There are several possible future directions for research on 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT. One area of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. Further studies are needed to determine its safety and efficacy in humans. Another possible direction is the development of new derivatives of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT with improved therapeutic properties. Additionally, more research is needed to understand the exact mechanisms of action of the compound and its potential effects on the brain and body.
Wissenschaftliche Forschungsanwendungen
The scientific research on 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT has mainly focused on its potential therapeutic applications. Studies have shown that the compound exhibits potent antidepressant and anxiolytic effects in animal models. It has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-16-14-4-2-12(3-5-14)6-8-15-10-13-7-9-17-11-13/h2-5,7,9,11,15H,6,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCINDQROGOWETK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)
![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)
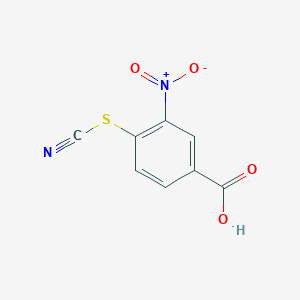
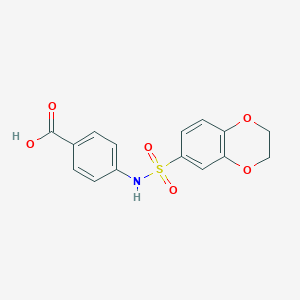
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)
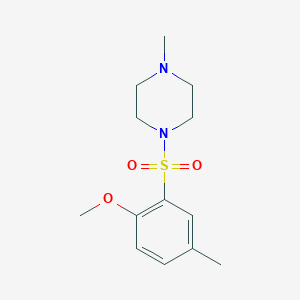
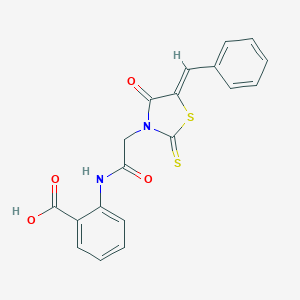
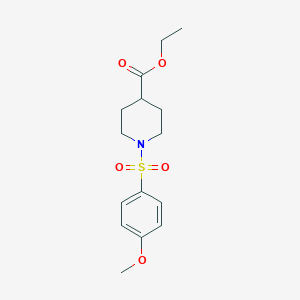
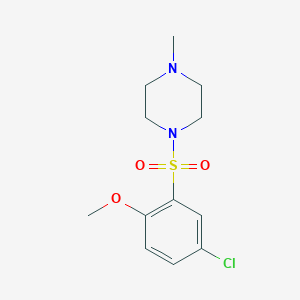
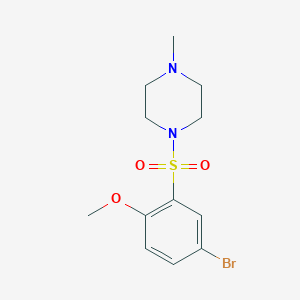
amine](/img/structure/B511365.png)
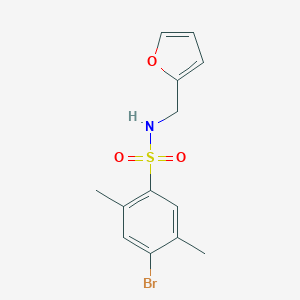
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)